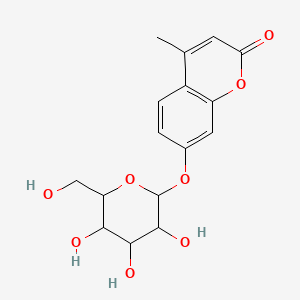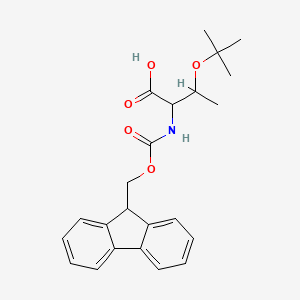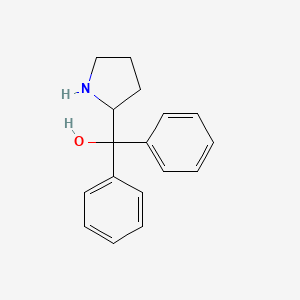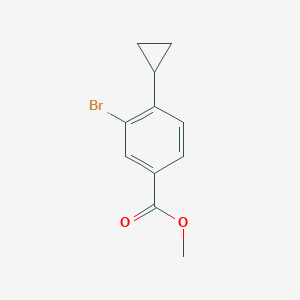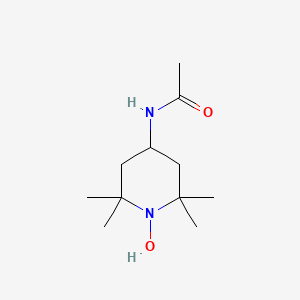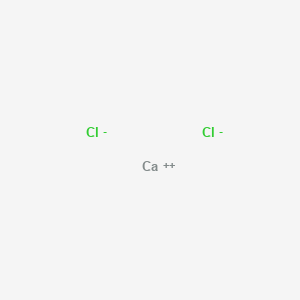
Calcium dichloride
カタログ番号 B8817810
CAS番号:
14639-81-7
分子量: 110.98 g/mol
InChIキー: UXVMQQNJUSDDNG-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999)
Calcium dichloride is a calcium salt, an inorganic chloride and an inorganic calcium salt. It has a role as a fertilizer.
A salt used to replenish calcium levels, as an acid-producing diuretic, and as an antidote for magnesium poisoning.
特性
CAS番号 |
14639-81-7 |
|---|---|
製品名 |
Calcium dichloride |
分子式 |
CaCl2 |
分子量 |
110.98 g/mol |
IUPAC名 |
calcium;dichloride |
InChI |
InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2 |
InChIキー |
UXVMQQNJUSDDNG-UHFFFAOYSA-L |
不純物 |
The commercial product is about 94-97% calcium chloride, the chief impurity being Ca(OH)2 /calcium hydroxide/. Includes alkali chlorides (as NaCl) and magnesium chloride |
正規SMILES |
[Cl-].[Cl-].[Ca+2] |
沸点 |
1935 °C |
Color/Form |
White cubic crystals or powder Cubic crystals, granules or fused masses White .. lumps of flakes |
密度 |
2.15 at 68 °F (USCG, 1999) 2.15 g/cu cm at 25 °C Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/ |
melting_point |
775 °C MP: 260 °C /Calcium chloride monohydrate/ |
物理的記述 |
Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999) DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; Liquid; OtherSolid; PelletsLargeCrystals Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline] |
関連するCAS |
10035-04-8 (dihydrate) |
溶解性 |
Soluble in methyl carbonate and acetic aicd Very soluble in ethanol Freely soluble in water with liberation of much heat 81.3 g/100 g water at 25 °C In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


Further, an experiment was conducted for the purpose of comparison in the same manner as described in the foregoing with the exception of that: In this case, the calcium hydroxide powder was not added while only 10 parts of the sodium chloride powder of 99% purity was added. A calcium hypochlorite composition obtained in this manner comprised 74.4% of calcium hypochlorite, 1.2% of calcium hydroxide, 9.2% of water content, 1.5% of calcium chloride and 10.5% of sodium chloride.



Name
Yield
74.4%

Name
Yield
1.2%

Name
Yield
1.5%

Name
Yield
10.5%
Synthesis routes and methods II
Procedure details


60×1.6 cm siliconised column was filled with dextran sulphate Sepharose 4B matrix prepared as in Example 1. The resin was equilibrated at 4° C. with 14 mM trisodium citrate, 2.1 mM calcium chloride in 1.0 M glycine pH 7.3. Two bags of Blood Transfusion Service cryoprecipitate were thawed at 37° C., combined and diluted to 100 ml with equilibrating buffer and adjusted to pH 7.3 with 0.05 M hydrochloric acid. After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant was diluted to 50 ml and applied to the chromatography column and developed at 4° C. at 42 ml per hour. Wben all the unbound material was judged to have eluted the bound proteins were developed with a simple two-chamber gradient comprised of 450 ml of the initial equilibrating buffer and 450 ml of 1.0 M glycine, 1.0 M sodium chloride, 2.1 mM calcium chloride pH 5.5, resulting in an elution profile that was linear with respect to sodium chloride concentration, but convex with respect to lowering pH value. As with Example 4 there was good resolution of Factor VIII from most plasma proteins. Fibrinogen eluted at 0.15 M sodium chloride pH 7.0, fibronectin at 0.28 M sodium chloride pH 6.7 and Factor VIII at 0.38 M sodium chloride pH 6.5 with overall yields of 100% Factor VIIIR:Ag, 100% Factor VIIIR:CoF, 65% Factor VIIIC:Ag and 35 % Factor VIII:C.
[Compound]
Name
dextran sulphate Sepharose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name

Synthesis routes and methods III
Procedure details


A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Reaction Step Four



[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Reaction Step Six








Name

Synthesis routes and methods IV
Procedure details


Australian Pat. No. 28,957, (1971) describes a method of precipitating lead chloride from brine solution by cooling followed by reacting said lead chloride with water and calcium sulphate to produce a lead sulphate precipitate and calcium chloride solution. Although low chloride levels in the lead sulphate were obtainable with rigorous washing, the product is again suitable to lead smelters in limited quantities and must be treated on a sinter machine to remove sulphur before the blast. Capital and operating costs are projected to be high for the process since the brine solution must be heated for high lead solubility and then cooled for lead chloride precipitation.




Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Name

Name
Synthesis routes and methods V
Procedure details


A 0.30M sodium phosphate solution is prepared by combining 0.5704 g of trisodium phosphate dodecahydrate and 0.04024 g of dibasic sodium phosphate heptahydrate and dissolved in deionized water to provide the proper molarity. A 0.50M calcium chloride solution is prepared by dissolving 0.0736 g of calcium chloride dihydrate in the appropriate amount of deionized water and the mixture stirred for 15 min. Upon combination of the solutions, an ACP colloid composition is produced.

Name
sodium phosphate heptahydrate
Quantity
0.04024 g
Type
reactant
Reaction Step Two




Name

Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

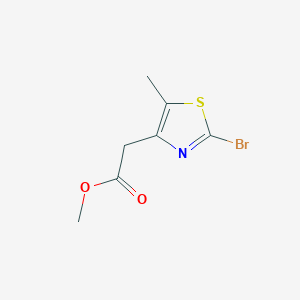
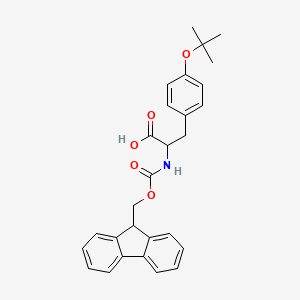
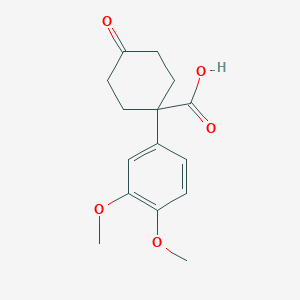
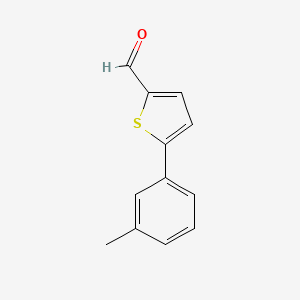
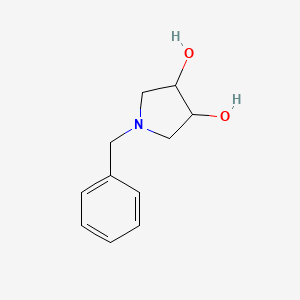
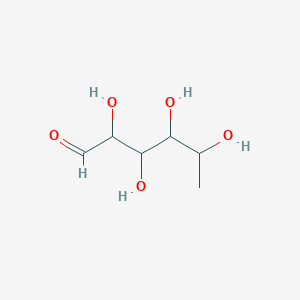
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)
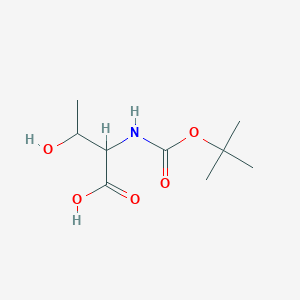
![tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate](/img/structure/B8817809.png)
